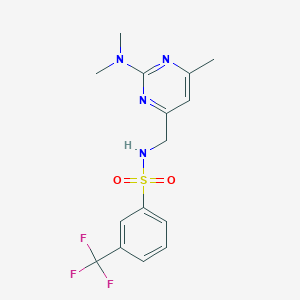
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F3N4O2S and its molecular weight is 374.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide serves as a versatile building block in the synthesis of novel chemical compounds with significant biological activities. The compound has been utilized in the creation of a wide array of heterocyclic compounds, including triazepines, pyrimidines, and azoles, demonstrating good antifungal activity (Khodairy, Ali, & El-wassimy, 2016). Furthermore, its derivatization has led to the development of compounds showing promising antibacterial and antifungal properties, with some compounds outperforming reference drugs in terms of minimum inhibitory concentration (MIC) values (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular Docking and Bioassay Studies
This chemical entity has been part of molecular docking and bioassay studies to explore its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although one specific study indicated that a compound derived from this compound did not show inhibition potency for COX-1 or COX-2 enzymes, its structural analysis and interaction with the COX-2 enzyme provide valuable insights for the development of new therapeutic agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).
Antioxidant and Enzyme Inhibitory Profile
Compounds derived from this compound have been investigated for their antioxidant properties and their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The research demonstrates that these benzenesulfonamides exhibit moderate antioxidant activity and significant enzyme inhibition, indicating their potential in therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Catalytic Synthesis and Coordination Chemistry
The compound has also played a role in the catalytic synthesis of novel chemical structures, such as N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the efficiency of using specific catalysts under solvent-free conditions. This approach not only optimizes the synthesis process but also expands the library of sulfonamide-based compounds with potential biological activities (Khashi, Davoodnia, & Chamani, 2014). Additionally, mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activities, further underscoring the diverse applications of this chemical in medicinal chemistry (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).
Mécanisme D'action
Target of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds have been used in the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process can lead to various downstream effects, depending on the specific biochemical context.
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c1-10-7-12(21-14(20-10)22(2)3)9-19-25(23,24)13-6-4-5-11(8-13)15(16,17)18/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLFQZOJWXNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
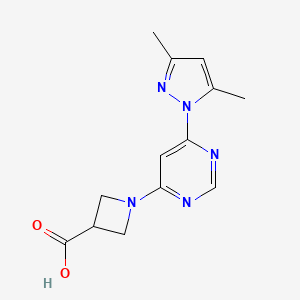
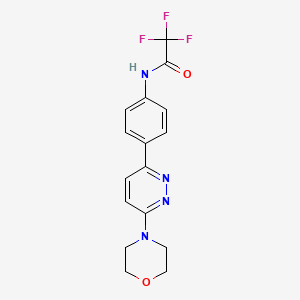

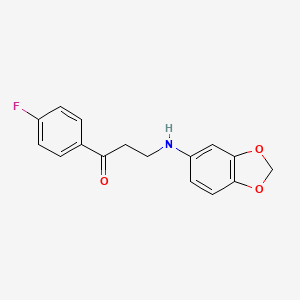
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)
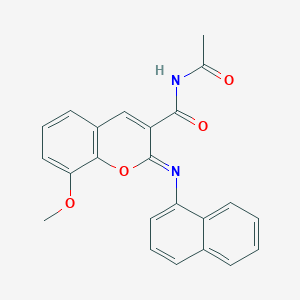
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)
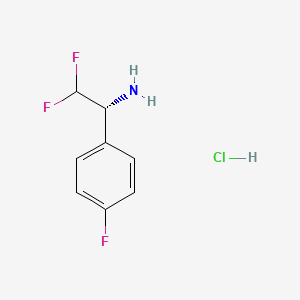
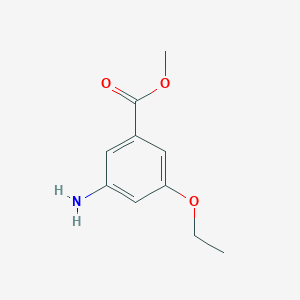

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2872074.png)
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)
